molecular formula C18H16F3N5OS B2667215 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 769930-94-1

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2667215
CAS No.: 769930-94-1
M. Wt: 407.42
InChI Key: PFLOAWKZMXHRGQ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H16F3N5OS and its molecular weight is 407.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A series of compounds related to the one have been synthesized and evaluated for their antimicrobial properties. These studies highlight the chemical's potential as a basis for developing new antimicrobial agents:

  • Antimicrobial Agent Development

    The synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives has shown significant in vitro antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. This underscores the potential of derivatives for antimicrobial applications (Baviskar et al., 2013).

  • Structural Elucidation and Antimicrobial Screening

    Further research into 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives has also been conducted, revealing their effectiveness against bacterial and fungal strains. This study adds to the understanding of the chemical's potential for combating microbial infections (MahyavanshiJyotindra et al., 2011).

  • Pyrimidine-Triazole Derivatives

    The antimicrobial activity of synthesized pyrimidine-triazole derivatives against selected bacterial and fungal strains has been investigated, providing insights into the structural requirements for antimicrobial efficacy (Majithiya et al., 2022).

Coordination Complexes and Antioxidant Activity

The chemical also serves as a precursor for the synthesis of coordination complexes with potential antioxidant activity:

  • Antioxidant Activity: Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been shown to exhibit significant antioxidant activity. This suggests applications in oxidative stress-related diseases and conditions (Chkirate et al., 2019).

Antiviral and Virucidal Activity

Investigations into the antiviral properties of related compounds reveal another aspect of the chemical's potential application:

  • Antiviral Properties: The synthesis and in vitro study of novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have indicated their potential to reduce viral replication, highlighting possible uses in antiviral therapy (Wujec et al., 2011).

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS/c1-11-4-2-5-12(8-11)16-24-25-17(26(16)22)28-10-15(27)23-14-7-3-6-13(9-14)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLOAWKZMXHRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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